molecular formula C17H12Cl2N2O3S B423347 N'~1~-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE

N'~1~-{(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE

Katalognummer: B423347
Molekulargewicht: 395.3g/mol
InChI-Schlüssel: NCSZXYRDNRBJBP-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide is a chemical compound with the molecular formula C₁₇H₁₂Cl₂N₂O₃S. It is known for its unique structure, which includes a dichlorophenyl group, a furan ring, and a benzenesulfonohydrazide moiety.

Eigenschaften

Molekularformel

C17H12Cl2N2O3S

Molekulargewicht

395.3g/mol

IUPAC-Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C17H12Cl2N2O3S/c18-15-8-6-12(10-16(15)19)17-9-7-13(24-17)11-20-21-25(22,23)14-4-2-1-3-5-14/h1-11,21H/b20-11+

InChI-Schlüssel

NCSZXYRDNRBJBP-RGVLZGJSSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide typically involves the condensation reaction between 5-(3,4-dichlorophenyl)-2-furaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and furan moieties contribute to its reactivity and potential biological activities, making it a valuable compound for various research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.